Ald-CH2-PEG8-azide
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Overview
Description
Ald-CH2-PEG8-azide is a monodisperse polyethylene glycol (PEG) crosslinker containing both an azide group and an aldehyde group. The azide group enables PEGylation via Click Chemistry, while the PEG8 spacer increases solubility in aqueous media. The aldehyde group can be used in PEGylation through its reaction with hydrazine or hydrazide, forming a hydrolytic acyl hydrazone linkage.
Preparation Methods
The synthesis of Ald-CH2-PEG8-azide involves the functionalization of polyethylene glycol with azide and aldehyde groups. The general synthetic route includes the following steps:
Activation of PEG: Polyethylene glycol is first activated by converting its terminal hydroxyl groups into more reactive groups such as tosylates or mesylates.
Substitution Reaction: The activated PEG undergoes a substitution reaction with sodium azide to introduce the azide group.
Oxidation: The terminal hydroxyl group of PEG is oxidized to form the aldehyde group.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reactions are carried out under controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Ald-CH2-PEG8-azide undergoes several types of chemical reactions:
Click Chemistry: The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst.
Hydrazone Formation: The aldehyde group reacts with hydrazine or hydrazide to form hydrazone linkages, which are hydrolytically stable.
Scientific Research Applications
Ald-CH2-PEG8-azide has a wide range of applications in scientific research:
Chemistry: It is used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: In biological research, this compound is used for the PEGylation of proteins, peptides, and other biomolecules to enhance their solubility, stability, and bioavailability.
Medicine: The compound is employed in drug delivery systems to improve the pharmacokinetics and reduce the immunogenicity of therapeutic agents.
Industry: It is used in the development of advanced materials, including hydrogels and nanomaterials, for various industrial applications.
Mechanism of Action
The mechanism of action of Ald-CH2-PEG8-azide involves its functional groups:
Comparison with Similar Compounds
Ald-CH2-PEG8-azide is unique due to its combination of azide and aldehyde functional groups, which provide versatile reactivity. Similar compounds include:
Ald-CH2-PEG3-azide: A shorter PEG chain variant with similar functional groups but different solubility and reactivity properties.
Azide-terminated PEGs: These compounds contain only the azide group and are used primarily for Click Chemistry reactions.
Aldehyde-terminated PEGs: These compounds contain only the aldehyde group and are used for PEGylation via hydrazone formation.
This compound stands out due to its dual functionality, allowing for more complex and versatile applications in various fields.
Biological Activity
Ald-CH2-PEG8-azide is a specialized compound that has garnered attention for its significant biological activity, particularly in the fields of drug development and bioconjugation. This compound serves as an essential linker in various therapeutic applications, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Below, we explore its synthesis, biological properties, applications, and relevant case studies.
Synthesis of this compound
The synthesis of this compound involves several steps that typically include the formation of the azide group and the attachment of the polyethylene glycol (PEG) moiety. The general synthetic route can be summarized as follows:
- Formation of the Azide Group : Starting from an appropriate aldehyde precursor, the azide group is introduced through a nucleophilic substitution reaction.
- PEGylation : The PEG chain is then attached to enhance solubility and biocompatibility.
- Purification : The final product is purified using techniques such as chromatography to obtain high purity suitable for biological applications.
Biological Properties
This compound exhibits several notable biological properties:
- Targeted Delivery : As a linker in ADCs, it facilitates the selective delivery of cytotoxic agents to target cells, enhancing therapeutic efficacy while minimizing off-target effects.
- PROTAC Functionality : It serves as a linker in PROTACs, enabling the targeted degradation of specific proteins within cells. This mechanism is crucial for modulating cellular pathways and has implications in cancer therapy .
- Click Chemistry Applications : this compound can selectively interact with alkynes through Click Chemistry, allowing for the formation of diverse bioconjugates tailored for specific research and therapeutic applications.
Applications
The applications of this compound are diverse and include:
- Antibody-drug Conjugates (ADCs) : Used to link antibodies with cytotoxic drugs, enhancing the specificity and effectiveness of cancer treatments.
- Proteolysis-targeting Chimeras (PROTACs) : Employed in drug discovery to facilitate targeted protein degradation, which is a novel approach in treating diseases like cancer.
- Bioconjugation : Its hydrophilic nature improves solubility and stability in biological systems, making it ideal for various bioconjugation strategies .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique features of this compound:
Compound Name | Functional Groups | Unique Features |
---|---|---|
Ald-CH2-PEG3-Azide | Azide, Aldehyde | Shorter PEG chain; used for smaller conjugates |
Azido-PEG8-(CH2)3OH | Azide, Hydroxyl | Contains hydroxyl group; enhances solubility |
N3-PEG6-Carboxylic Acid | Azide, Carboxylic Acid | Acidic functionality; useful for ionization |
Azido-PEG4-NHS | Azide, NHS Ester | NHS ester allows for easy coupling with amines |
This table illustrates how this compound's longer PEG chain contributes to improved hydrophilicity and bioconjugation efficiency compared to its shorter counterparts.
Case Studies
- Antibody-drug Conjugates : In a study involving ADCs targeting the epidermal growth factor receptor (EGFR), researchers utilized PEG linkers similar to this compound to improve pharmacokinetics and reduce clearance rates. The results indicated enhanced anti-tumor efficacy due to improved solubility and stability provided by the PEGylation process .
- Proteolysis-targeting Chimeras : Research demonstrated that PROTACs incorporating this compound effectively degraded target proteins in cancer cells. This study highlighted the potential of such linkers in developing novel therapeutics aimed at previously undruggable targets .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O9/c19-21-20-1-3-23-5-7-25-9-11-27-13-15-29-17-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h2H,1,3-18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBICGYCCGZSLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCC=O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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